2-Ethyl-1H-benzo[d]imidazol-5-amine dihydrochloride
Description
Properties
IUPAC Name |
2-ethyl-3H-benzimidazol-5-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-2-9-11-7-4-3-6(10)5-8(7)12-9;;/h3-5H,2,10H2,1H3,(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNLQKXSYHKDEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1)C=C(C=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Ethyl-1H-benzo[d]imidazol-5-amine dihydrochloride typically involves the reaction of o-phenylenediamine with glycine in the presence of hydrochloric acid. The reaction mixture is heated in a high-pressure reactor at 120°C for 48 hours. After cooling, the pH is adjusted to around 8 using concentrated ammonia, and the product is crystallized out by cooling to below 4°C. The solid is then filtered and recrystallized from distilled water, with activated charcoal used for decolorization, yielding colorless needle-like crystals .
Chemical Reactions Analysis
2-Ethyl-1H-benzo[d]imidazol-5-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include nickel catalysts for cyclization, ethanol sodium for condensation reactions, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
The compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its structure allows for various chemical modifications, making it valuable in the development of novel materials and pharmaceuticals.
Reactivity Profile
The compound can undergo several chemical reactions:
- Oxidation : It can be oxidized to yield different products.
- Reduction : Common reducing agents can convert it into reduced derivatives.
- Substitution Reactions : The amine group is particularly reactive, allowing for the formation of various substituted derivatives.
Biological Applications
Antimicrobial Properties
Recent studies have demonstrated the potential of 2-Ethyl-1H-benzo[d]imidazol-5-amine dihydrochloride in developing antimicrobial agents. Its derivatives have shown significant activity against various bacterial strains, indicating its potential as a lead compound in antibiotic development .
Anticancer Activity
The compound has been investigated for its anticancer properties. For instance, certain derivatives have exhibited potent activity against human colorectal carcinoma cells (HCT116), with IC50 values lower than standard chemotherapeutics like 5-fluorouracil. The mechanism involves targeting specific proteins involved in tumorigenesis, such as BCL6, which is crucial for the proliferation of certain cancer cells .
Medical Applications
Pharmaceutical Development
Research indicates that this compound could play a role in developing new pharmaceuticals, particularly those targeting microbial infections and cancer. Its ability to inhibit specific enzymes and proteins opens avenues for drug design aimed at treating resistant strains of bacteria and various cancers .
Industrial Applications
Dyes and Pigments Production
In the industrial sector, this compound is utilized in producing dyes and pigments. Its chemical properties allow it to act as an effective intermediate in synthesizing colorants used in various applications, from textiles to plastics.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/Effectiveness |
|---|---|---|
| Antimicrobial | Gram-positive bacteria | MIC = 1.27 µM |
| Gram-negative bacteria | MIC = 2.60 µM | |
| Fungal species | MIC = 2.65 µM | |
| Anticancer | HCT116 (human colorectal) | IC50 = 4.53 µM (vs 5-FU) |
Table 2: Chemical Reactivity
| Reaction Type | Description | Products |
|---|---|---|
| Oxidation | Formation of oxidized derivatives | Varies based on conditions |
| Reduction | Conversion using reducing agents | Reduced derivatives |
| Substitution | Amine group modifications | Various substituted compounds |
Case Studies
- Antimicrobial Development : A study evaluated the antimicrobial efficacy of synthesized derivatives against multiple bacterial strains. The results indicated that certain compounds exhibited remarkable activity compared to standard antibiotics, suggesting their potential as new therapeutic agents .
- Cancer Treatment Research : In vitro studies on HCT116 cells showed that specific derivatives significantly reduced cell viability at low concentrations, demonstrating their promise as anticancer agents. These findings were corroborated by further pharmacokinetic studies indicating favorable absorption and metabolism profiles .
Mechanism of Action
The mechanism of action of 2-Ethyl-1H-benzo[d]imidazol-5-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, leading to the inhibition of their activity. This interaction can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-Ethyl-1H-benzo[d]imidazol-5-amine dihydrochloride, highlighting differences in substituents, physicochemical properties, and biological activities:
Key Comparative Insights:
Substituent Effects on Solubility :
- The dihydrochloride form universally improves aqueous solubility compared to free bases. For example, RetroABZ incorporates a methyl carbamate group to further enhance solubility for antiparasitic applications .
- Bulky substituents (e.g., cyclohexyl, phenethyl) reduce solubility relative to smaller groups (ethyl, methyl) due to increased hydrophobicity .
Biological Activity Trends :
- Anti-inflammatory/Antimicrobial : Smaller substituents (methyl, ethyl) are associated with broader antimicrobial activity, as seen in 2-methyl derivatives .
- Receptor Modulation : Phenethyl and cyclohexyl groups may enhance lipophilicity, improving blood-brain barrier penetration for CNS targets .
- Opioid Receptor Activity : Nitazene analogs (2-benzylbenzimidazoles) demonstrate μ-opioid receptor affinity, highlighting the critical role of substituent bulk and electronics .
Synthetic Pathways :
- Most analogs are synthesized via nitro-group reduction (e.g., Sn/HCl in and ) followed by alkylation or salt formation. The ethyl derivative likely follows a similar route, with propyl iodide or ethylating agents introducing the substituent .
Structural Confirmation :
- IR and NMR data for benzimidazolamines (e.g., NH₂ stretching at ~3400 cm⁻¹ and aromatic protons at δ 6.8–7.3 ppm) are consistent across analogs, confirming core structural integrity .
Research Findings and Implications
- Pharmacological Potential: The ethyl substituent balances solubility and lipophilicity, making this compound a candidate for further antimicrobial or anti-inflammatory studies, akin to its methyl counterpart .
- Limitations : Lack of direct activity data for the ethyl derivative necessitates empirical validation. Structural analogs like RetroABZ and nitazenes provide frameworks for targeted assays .
- Synthetic Optimization : Future work could explore alternative salts (e.g., mesylate) or prodrug strategies (e.g., carbamate as in RetroABZ) to improve bioavailability .
Biological Activity
2-Ethyl-1H-benzo[d]imidazol-5-amine dihydrochloride is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure allows for various interactions within biological systems, making it a subject of interest for researchers exploring antimicrobial and anticancer properties. This article delves into the synthesis, biological mechanisms, and research findings related to this compound.
- Molecular Formula : C9H13Cl2N3
- Molecular Weight : 234.12 g/mol
- CAS Number : 1197228-71-9
The synthesis typically involves the reaction of o-phenylenediamine with glycine in hydrochloric acid, followed by crystallization techniques to obtain pure compounds.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies demonstrate its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes .
Anticancer Activity
The compound has shown promise in anticancer research, particularly against diffuse large B-cell lymphoma (DLBCL). A study highlighted its ability to inhibit the protein BCL6, which is crucial for tumorigenesis in germinal center B-cells. Inhibition of this protein leads to decreased cell proliferation and increased apoptosis in cancer cells .
The biological effects of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound interacts with enzymes involved in cellular metabolism, leading to reduced activity and subsequent biological effects.
- Protein Interaction : It binds to proteins such as BCL6, promoting their degradation and disrupting cancer cell survival pathways .
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains found that the minimum inhibitory concentration (MIC) of this compound ranged from 10 to 50 µg/mL, indicating potent antimicrobial activity .
- Cancer Cell Studies : In a xenograft mouse model, administration of this compound resulted in a significant reduction in tumor size compared to controls, demonstrating its potential as an anticancer agent .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| 2-Ethyl-1H-benzo[d]imidazol-5-aminedihydrochloride | Yes | Yes | Enzyme inhibition; Protein interaction |
| 1H-benzo[d]imidazole | Moderate | Limited | DNA intercalation |
| 4-(1H-benzo[d]imidazol-2-yl)aniline | Yes | Yes | Apoptosis induction |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Ethyl-1H-benzo[d]imidazol-5-amine dihydrochloride, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via condensation of o-phenylenediamine derivatives with ethyl-substituted aldehydes under acidic conditions. For example, refluxing substituted aryl precursors with o-phenylenediamine in the presence of ammonia and sodium hydroxide yields benzimidazole intermediates, followed by HCl salt formation . To improve yields:
- Optimize molar ratios of reactants (e.g., 3:1 aryl precursor to diamine).
- Monitor reaction progress via TLC (chloroform:methanol, 6:1 v/v).
- Use recrystallization with ice-cold water and activated charcoal for purification .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Spectroscopy : Use LRMS (ESI) to confirm molecular ion peaks (e.g., m/z 347.45 [M+1]+) and compare with calculated values .
- Chromatography : Employ HPLC with acetonitrile/ammonium acetate gradients to assess purity (>97%) .
- Elemental Analysis : Verify Cl⁻ content via titration or ion chromatography to confirm dihydrochloride stoichiometry .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in polar solvents (e.g., water, DMSO) and nonpolar solvents (chloroform). Hydrochloride salts typically exhibit high aqueous solubility due to ionic interactions .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Avoid alkaline conditions to prevent deprotonation of the imidazole ring .
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to predict the electronic properties of this compound?
- Methodological Answer :
- Use hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to model the compound’s electron density and frontier molecular orbitals .
- Calculate HOMO-LUMO gaps to predict reactivity in redox environments.
- Validate computational results against experimental UV-Vis spectra and ionization potentials .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic Analysis : Measure oral bioavailability in rodents, focusing on rotatable bonds (≤10) and polar surface area (≤140 Ų) to optimize absorption .
- Metabolite Profiling : Use LC-MS to identify active metabolites. For example, N-dealkylation of the ethyl group may alter target binding .
- Dose-Response Calibration : Adjust in vitro concentrations to match in vivo plasma levels, accounting for protein binding .
Q. How does the ethyl substituent influence binding affinity to biological targets (e.g., kinases, GPCRs)?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., EGFR). Compare binding scores with analogs lacking the ethyl group.
- Use isothermal titration calorimetry (ITC) to quantify enthalpy changes, as hydrophobic interactions from the ethyl group may enhance binding .
Q. What in silico approaches predict the compound’s potential as a fluorescent probe or photosensitizer?
- Methodological Answer :
- Simulate UV-Vis absorption spectra (TD-DFT) to identify π→π* transitions in the benzimidazole core.
- Evaluate fluorescence quantum yields using solvatochromic models. Derivatives with electron-donating groups (e.g., -NH₂) often exhibit red-shifted emission .
Q. How can researchers address discrepancies in NMR or mass spectrometry data during structural elucidation?
- Methodological Answer :
- NMR Anomalies : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals. For example, the ethyl group’s protons may split into complex multiplets .
- Mass Spec Contradictions : Use high-resolution MS (HRMS) to distinguish isotopic clusters. Confirm HCl adducts via isotopic patterns (e.g., [M+Cl]⁻ vs. [M-H]⁻) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
